Glisoprenin D
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Overview
Description
Glisoprenin D is a polyprenol compound isolated from submerged cultures of the deuteromycete Gliocladium roseum. It is known for its inhibitory effects on appressorium formation in the fungal pathogen Magnaporthe grisea, which is responsible for rice blast disease .
Preparation Methods
Glisoprenin D is typically isolated from submerged cultures of Gliocladium roseum. The process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound.
Chemical Reactions Analysis
Glisoprenin D undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glisoprenin D has several scientific research applications:
Chemistry: It is used as a model compound to study polyprenol chemistry and its derivatives.
Biology: It serves as an inhibitor of appressorium formation in Magnaporthe grisea, making it valuable in plant pathology research.
Medicine: Its moderate cytotoxic activity is of interest in cancer research.
Mechanism of Action
Glisoprenin D exerts its effects by inhibiting the signal transduction pathways leading to appressorium formation in Magnaporthe grisea. This inhibition prevents the formation of infection structures on hydrophobic surfaces, thereby reducing the pathogenicity of the fungus .
Comparison with Similar Compounds
Glisoprenin D is part of a family of compounds, including Glisoprenins A, C, and E. These compounds share similar inhibitory effects on appressorium formation but differ in their chemical structures and potency. For example, Glisoprenin E is ten times less active compared to the other glisoprenins .
Properties
IUPAC Name |
(2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O7/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,49)28-15-29-43(8,50)30-16-31-44(9,51)32-17-33-45(10,52)34-25-40(47)41(5,6)48/h18,21-22,26,40,46-52H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNDDBQOCUDCDV-QYOQUFJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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